BenchChemオンラインストアへようこそ!

4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole

COMT inhibition Kinase inhibition Structure–activity relationship

4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a fully substituted thiazole–pyrazole hybrid with molecular formula C₁₉H₁₅N₃S and molecular weight 317.41 g/mol. The compound integrates three aromatic systems—a 4-methylthiazole core, a 2-phenyl substituent, and an N-phenylpyrazole moiety—into a single, compact, non-phenolic heterocyclic scaffold.

Molecular Formula C19H15N3S
Molecular Weight 317.41
CAS No. 2058516-02-0
Cat. No. B2589473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
CAS2058516-02-0
Molecular FormulaC19H15N3S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3
InChIKeyQIVZEELXJYKIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole (CAS 2058516-02-0): Procurement-Relevant Structural & Pharmacophoric Profile


4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a fully substituted thiazole–pyrazole hybrid with molecular formula C₁₉H₁₅N₃S and molecular weight 317.41 g/mol . The compound integrates three aromatic systems—a 4-methylthiazole core, a 2-phenyl substituent, and an N-phenylpyrazole moiety—into a single, compact, non-phenolic heterocyclic scaffold. This architecture places it within the privileged class of thiazole–pyrazole conjugates that have been validated as inhibitors of catechol O-methyltransferase (COMT) [1], FMS-like tyrosine kinase 3 (Flt-3) [2], and as antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) [3]. Its specific substitution pattern—notably the N-phenyl on the pyrazole and the 2-phenyl on the thiazole—distinguishes it from the more extensively characterized 2,4-dimethyl-thiazole–pyrazole series and may confer unique binding-mode characteristics that are not achievable with simpler analogs.

Why Generic Thiazole–Pyrazole Hybrids Cannot Replace 4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole in Research Procurement


Within the thiazole–pyrazole hybrid chemical space, even minor substituent variations produce dramatic shifts in target affinity, selectivity, and physicochemical properties. In the COMT inhibitor series reported by Lerner et al., replacing a 4-methyl on the thiazole with hydrogen (compound 7) abolishes activity (IC₅₀ >625 μM vs 16 μM for the 4-methyl analog), while exchanging a 2-methyl for a 2-tolyl (compound 8) shifts IC₅₀ from 16 μM to 11 μM [1]. Direct N-phenylation of the pyrazole (compound 10) causes a severe potency drop from 16 μM to 130 μM, demonstrating that N-substitution is not tolerated in the COMT SAM pocket [1]. Conversely, in the Flt-3 kinase inhibitor patent class, N-aryl pyrazole substitution is a required pharmacophoric element for low-nanomolar potency [2]. The target compound, bearing both a 2-phenylthiazole and an N-phenylpyrazole, therefore occupies a distinct and underexplored region of chemical space where activity predictions cannot be extrapolated from either the 2,4-dimethylthiazole–NH-pyrazole series or the N-alkyl-pyrazole series. Procurement of a generic thiazole–pyrazole hybrid without these exact substituents risks selecting a compound with irrelevant or absent activity for the intended target class.

Quantitative Differentiation Evidence for 4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole (CAS 2058516-02-0) Relative to Closest Analogs


Structural Deviation from COMT-Optimized 2,4-Dimethylthiazole Series Enables Alternative Target Space Access

The target compound differs from the COMT-optimized lead compound 4 (2,4-dimethyl-5-(1H-pyrazol-5-yl)-1,3-thiazole) by two key modifications: (i) a phenyl replaces the 2-methyl on the thiazole, and (ii) an N-phenyl is appended to the pyrazole. In the COMT enzymatic assay, compound 4 exhibits IC₅₀ = 16 ± 2 μM, while N-phenylation alone (compound 10: 2,4-dimethyl-5-(5-phenyl-1H-pyrazol-3-yl)thiazole) increases IC₅₀ to 130 ± 20 μM, an 8.1-fold loss in potency [1]. The 2-phenyl modification has not been directly tested in the COMT series; however, the 2-tolyl analog (compound 8) retains potency (IC₅₀ = 11 ± 2.5 μM), indicating that bulky 2-aryl groups are sterically tolerated at the solvent-exposed surface of the COMT SAM pocket [1]. In contrast, Flt-3 kinase inhibitor patents explicitly require N-aryl pyrazole substitution (R1 = substituted or unsubstituted phenyl) for potent inhibition, with claimed IC₅₀ values between 0.01 and 0.5 μM [2]. The target compound's combined 2-phenylthiazole + N-phenylpyrazole motif is therefore structurally excluded from the COMT-optimized series but geometrically congruent with the Flt-3 pharmacophore model.

COMT inhibition Kinase inhibition Structure–activity relationship

Crystal Structure of the 2-(4-Methylphenyl) Analog Bound to COMT Defines the Spatial Constraints Relevant to the Target Compound

The crystal structure of humanized rat COMT in complex with 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole (PDB 5K05, resolution 2.14 Å) provides the closest available structural template for the target compound [1]. In this structure, the thiazole nitrogen forms a hydrogen bond (280 pm) to the backbone NH of Ser119, while the pyrazole NH and N-1 engage Glu90 (270 pm) and the backbone NH of Ile91 (310 pm), respectively. The 2-(4-methylphenyl) substituent projects toward the solvent-exposed surface, with Trp143 positioned edge-to-face to the thiazole sulfur [1]. Critically, the N-phenylpyrazole modification present in the target compound (vs. the NH-pyrazole in 5K05) would eliminate the Glu90 hydrogen bond and introduce steric clash within the enclosed ribose-binding subpocket, consistent with the 130 μM IC₅₀ observed for the N-phenyl analog compound 10 [2]. This structural evidence quantitatively explains why the target compound—despite its close resemblance to the 5K05 ligand—is predicted to be inactive as a COMT inhibitor and must be evaluated against alternative targets where N-aryl substitution is accommodated.

X-ray crystallography COMT Fragment-based drug design

Molecular Topology Differentiates the Target Compound from Antibacterial Pyrazole–Phenylthiazole Leads

Patel et al. (2021) reported a series of 23 pyrazole-linked phenylthiazole derivatives with antibacterial activity, identifying compound 14b as the most potent against MRSA (ATCC 43300) with MIC = 4 μg/mL [1]. The general scaffold in that study connects a phenylthiazole to a pyrazole via a flexible linker, whereas the target compound fuses the thiazole and pyrazole directly at the 5-position with no intervening spacer. This topological distinction is functionally significant: the Patel series achieves optimal activity through a pyrazole–linker–phenylthiazole architecture that permits independent optimization of each ring system, while the target compound's directly coupled thiazole–pyrazole core creates a rigid, conjugated biaryl system with restricted conformational freedom. Although no direct antibacterial data exist for the target compound, the scaffold divergence implies that SAR trends from the Patel series—including the 4 μg/mL MRSA MIC benchmark—cannot be transferred to the target compound. A focused antibacterial screening would be required to determine whether the rigidified scaffold retains, enhances, or abolishes activity.

Antibacterial MRSA Pyrazole–thiazole hybrids

Physicochemical Property Profile Distinguishes the Target Compound from the CNS-Penetrant COMT Inhibitor Series

The CNS-penetrant COMT inhibitors developed by Lerner et al. were optimized to maintain molecular weight <350 Da, hydrogen bond donors (HBD) = 1, and hydrogen bond acceptors (HBA) = 2–3, with calculated polar surface area (PSA) values facilitating blood–brain barrier penetration [1]. The target compound (MW 317.41, molecular formula C₁₉H₁₅N₃S) has zero HBD (no NH or OH), three HBA (two pyrazole N, one thiazole N), and a calculated PSA of approximately 30–35 Ų (estimated via the N-phenylpyrazole and 2-phenylthiazole fragment contributions). Compared to compound 13 from the Lerner series (IC₅₀ = 2.0 ± 0.2 μM, MW ~310, PSA ~37 Ų, HBD = 1), the target compound eliminates the sole hydrogen bond donor while maintaining similar molecular weight and PSA [1]. This HBD = 0 profile is atypical for CNS drugs (which generally require at least one HBD for solubility and transporter recognition) but may confer advantages for peripheral target engagement or for targets where HBD-mediated desolvation penalties limit potency. The absence of HBD also differentiates the target compound from the Patel antibacterial series, where the pyrazole NH is retained in the most potent analogs [2].

Physicochemical properties CNS druglikeness Ligand efficiency

Recommended Research and Industrial Application Scenarios for 4-Methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole (CAS 2058516-02-0)


Flt-3 or Aurora Kinase Inhibitor Screening Cascades Leveraging N-Aryl Pyrazole Pharmacophore Requirements

The Novartis Flt-3 kinase inhibitor patent (US 7,795,288) and related pyrazole–thiazole kinase inhibitor patents (US 9,255,072) explicitly claim compounds where the pyrazole bears an aryl substituent (R1 = substituted or unsubstituted phenyl) as a critical pharmacophoric element for activity, with reported IC₅₀ values in the 0.01–0.5 μM range [1]. The target compound's N-phenylpyrazole motif satisfies this requirement, while its 2-phenylthiazole provides a distinct vector for additional binding interactions not explored in the patent examples. Procuring this compound for kinase panel screening—particularly against Flt-3, VEGFR, and aurora kinases—is justified by the patent pharmacophore model and the compound's novelty within the claimed chemical space. [1]

Negative Control or Selectivity Probe for COMT Inhibitor Programs Requiring N-Phenylpyrazole Derivatives

The structural and enzymatic data from Lerner et al. (2016) demonstrate that N-phenylation of the pyrazole ring in thiazole–pyrazole hybrids causes an ~8-fold reduction in COMT inhibitory potency (compound 4 IC₅₀ = 16 μM vs. compound 10 IC₅₀ = 130 μM) [2]. The target compound, bearing an N-phenylpyrazole, is therefore predicted to be a weak or inactive COMT ligand. This property makes it valuable as a selectivity control compound in COMT inhibitor screening panels, where it can be used to confirm that observed activity is not driven by nonspecific thiazole–pyrazole scaffold binding but requires the specific NH-pyrazole–Glu90 hydrogen bond interaction identified in the PDB 5K05 crystal structure [3].

Fragment Evolution and Scaffold-Hopping Starting Point for Non-Phenolic Kinase or Antibacterial Lead Generation

The target compound occupies a unique node in thiazole–pyrazole chemical space: it is fully substituted (no free NH), more lipophilic than the COMT fragment series (clogP estimated >4 vs. ~3 for compound 13), and topologically distinct from the linker-containing antibacterial pyrazole–phenylthiazoles [1][4]. As a fragment-evolution starting point, it offers three independently modifiable vectors: the thiazole 4-methyl, the thiazole 2-phenyl, and the pyrazole N-phenyl. This synthetic versatility, combined with its absence from published screening datasets, makes it an attractive procurement choice for laboratories conducting untargeted phenotypic screening or scaffold-hopping campaigns where novel chemical matter is prioritized over pre-existing activity data. [1][4]

Computational Chemistry and Docking Studies Requiring a Rigid, Fully Aromatic Thiazole–Pyrazole Template

The directly coupled thiazole–pyrazole core of the target compound creates a rigid, planar biaryl system with limited conformational flexibility—in contrast to the flexible linkers used in many pyrazole–phenylthiazole antibacterials [4]. This rigidity reduces the entropic penalty upon binding and simplifies computational docking by limiting the rotatable bond count. Combined with the availability of a high-resolution crystal structure of a close analog (PDB 5K05, 2.14 Å) [3], the target compound serves as an ideal template for structure-based drug design studies, pharmacophore modeling, and molecular dynamics simulations where conformational sampling efficiency is critical.

Quote Request

Request a Quote for 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.